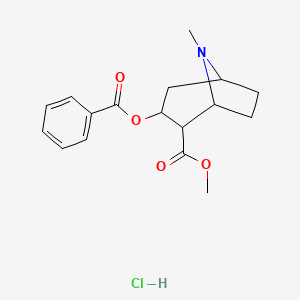

Cocaine (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cocaine (hydrochloride) is a tropane alkaloid derived from the leaves of the coca plant (Erythroxylon coca). It is a powerful central nervous system stimulant and local anesthetic. Cocaine (hydrochloride) is commonly used in medical settings for its anesthetic properties, particularly in surgeries involving the mucous membranes of the nasal cavities . it is also widely known for its illicit use due to its euphoric and addictive effects .

准备方法

Synthetic Routes and Reaction Conditions: The production of cocaine (hydrochloride) involves several steps:

Extraction of Coca Leaves: The coca leaves are crushed and mixed with water, lime, and kerosene to extract the coca alkaloids.

Formation of Coca Paste: The mixture is heated and cooled to separate the wax, followed by the addition of sulfuric acid to produce a liquid solution of cocaine sulfate.

Purification to Cocaine Base: Lime or ammonia is added to form cocaine paste, which is then dissolved with sulfuric acid. Potassium permanganate is used to filter out impurities and oxidize the paste.

Conversion to Cocaine Hydrochloride: The cocaine base is dissolved in diethyl ether, filtered, and then treated with concentrated hydrochloric acid and acetone to precipitate cocaine hydrochloride

Industrial Production Methods: Industrial production of cocaine (hydrochloride) follows similar steps but on a larger scale, often involving more sophisticated equipment and stricter quality control measures to ensure purity and consistency .

化学反应分析

Types of Reactions: Cocaine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Cocaine can be oxidized to form benzoylecgonine and ecgonine methyl ester.

Hydrolysis: In the presence of water, cocaine hydrolyzes to benzoylecgonine and methanol.

Reduction: Cocaine can be reduced to form norcocaine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other oxidizing agents.

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Benzoylecgonine: A major metabolite of cocaine.

Ecgonine Methyl Ester: Another significant metabolite.

Norcocaine: A reduced form of cocaine.

科学研究应用

Historical Context and Medicinal Uses

Cocaine was first isolated in the mid-19th century and quickly became popular for its stimulant and anesthetic properties. Historically, it was used in various medicinal formulations, including:

- Local Anesthetic : Cocaine was the first effective local anesthetic used in surgeries, particularly in ophthalmology and dentistry. Its ability to numb tissues made it invaluable before the development of synthetic alternatives like procaine .

- Treatment for Morphine Addiction : In the late 19th century, cocaine was used as a treatment for morphine addiction, based on the belief that it could serve as a safer substitute .

- Psychiatric Uses : Sigmund Freud famously promoted cocaine as a "miracle drug" for treating various ailments, including depression and fatigue .

Current Medical Applications

Despite its potential for addiction, cocaine hydrochloride is still utilized in specific medical contexts due to its unique pharmacological properties:

Local Anesthesia

Cocaine hydrochloride is employed as a topical anesthetic for procedures involving mucous membranes. Its vasoconstrictive properties help reduce bleeding during surgical interventions. Clinical studies have demonstrated its efficacy in:

- Nasal Surgery : Cocaine is used in otolaryngology to provide anesthesia and minimize bleeding during nasal surgeries. A Phase III clinical trial showed that both 4% and 10% topical solutions were effective in providing anesthesia prior to diagnostic procedures .

Diagnostic Procedures

Cocaine's ability to constrict blood vessels makes it useful in diagnosing certain conditions. For example:

- Bleeding Disorders : Topical application can help identify the source of bleeding by reducing blood flow in the nasal passages .

Emerging Research Findings

Recent studies have expanded our understanding of cocaine hydrochloride's effects beyond traditional applications, particularly concerning its impact on gut microbiota and cognitive functions.

Gut Microbiota Alterations

Research has indicated that cocaine hydrochloride significantly alters gut microbiota composition. A comparative study involving cocaine hydrochloride and other cocaine congeners revealed:

- Diversity Changes : Both cocaine hydrochloride and cocaine methiodide caused notable changes in microbial diversity after a 10-day treatment period. The study found significant differences in the relative abundance of various bacterial taxa between treatment groups .

Cognitive Function Impairments

Long-term use of cocaine has been linked to impairments in cognitive functions such as attention and impulse control. Studies suggest that these impairments may be associated with alterations in brain structure and function due to chronic exposure .

Case Studies

Several case studies illustrate the practical applications of cocaine hydrochloride:

- Case Study 1: Nasal Surgery : A patient undergoing endoscopic sinus surgery received a 10% topical solution of cocaine hydrochloride. The procedure reported minimal bleeding and effective anesthesia, demonstrating the drug's utility in surgical settings.

- Case Study 2: Treatment of Bleeding Disorders : In an emergency setting, a patient with epistaxis (nosebleed) was treated with topical cocaine hydrochloride, leading to rapid vasoconstriction and cessation of bleeding, facilitating further diagnostic evaluation.

作用机制

Cocaine (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the postsynaptic neurons. Additionally, cocaine acts as a local anesthetic by blocking sodium channels, thereby preventing the initiation and transmission of nerve impulses .

相似化合物的比较

Procaine: Another local anesthetic with similar properties but less potent central nervous system effects.

Lidocaine: A widely used local anesthetic with a different chemical structure but similar anesthetic properties.

Benzoylecgonine: A major metabolite of cocaine with similar chemical structure but different pharmacological effects.

Uniqueness: Cocaine (hydrochloride) is unique due to its dual role as a potent central nervous system stimulant and local anesthetic. Its ability to inhibit neurotransmitter reuptake and block sodium channels distinguishes it from other local anesthetics .

属性

IUPAC Name |

methyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVDUKEQYOJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。